2-甲基-3-对甲苯基-丙-1-醇

描述

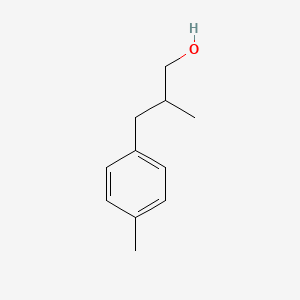

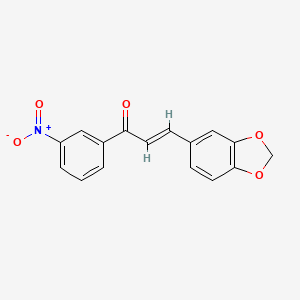

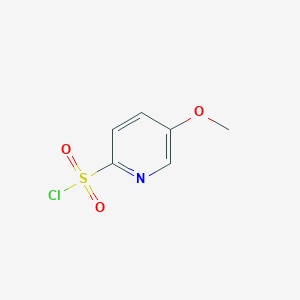

“2-Methyl-3-p-tolyl-propan-1-ol” is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3-p-tolyl-propan-1-ol” consists of a propanol backbone with a methyl group attached to the second carbon and a p-tolyl group (a methyl-substituted phenyl group) attached to the third carbon .Physical And Chemical Properties Analysis

“2-Methyl-3-p-tolyl-propan-1-ol” is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .科学研究应用

光催化制氢

一项研究比较了使用各种 C-3 醇,包括丙-2-醇,作为氢光催化生产的牺牲剂。研究发现丙-2-醇选择性氧化为丙酮,并证明此类过程对结构敏感,不同的金属颗粒尺寸会影响周转频率 (TOF) 值 (López-Tenllado 等,2017)。

分子相互作用研究

另一项研究探讨了涉及 N-甲基苯胺和丙-1-醇和丙-2-醇等醇的二元混合物中的分子相互作用。这是通过介电常数测量和理论计算进行的,提供了对这种混合物的分子相互作用和热力学性质的见解 (Krishna & Mohan, 2012)。

在动物物种调味剂中的使用

对化学组 6(包括 2-甲基-1-苯基丙-2-醇等化合物)进行了安全性和有效性评估,以将其用作动物饲料中的风味剂。本研究考虑了不同动物物种的安全浓度水平等各种因素,表明它们在动物饲料工业中的潜在应用 (Westendorf, 2012)。

汽化研究

对丙-2-醇和 2-甲基丙-1-醇二元体系溶液的研究提供了汽化焓和熵的见解,有助于理解这些物质的相行为和热力学性质 (Baev & Baev, 2014)。

催化转移氢解

使用贵金属离子交换的丝光沸石将甘油转化为 2-异丙氧基-丙-1-醇的研究突出了这些化合物在催化过程中的潜在应用。这项研究对于理解催化机理和开发高效催化剂具有重要意义 (Singh 等,2019)。

安全和危害

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

The primary target of 2-Methyl-3-p-tolyl-propan-1-ol is the Hepatitis B Virus (HBV). This compound is used in the preparation of sulfur-alkyl compounds and pyridine trans-sulfonamide compounds for the treatment of HBV .

Mode of Action

2-Methyl-3-p-tolyl-propan-1-ol interacts with its target, the HBV, by disrupting, accelerating, reducing, delaying, or inhibiting normal HBV replication . This induces abnormal viral replication and leads to antiviral effects .

Biochemical Pathways

The affected biochemical pathway involves the replication of the HBV. The compound disrupts the assembly or disassembly of the virus, or the maturation or egress of the virus . This disruption of the viral life cycle leads to a decrease in the number of viable viruses, thereby reducing the viral load in the body.

Result of Action

The result of the action of 2-Methyl-3-p-tolyl-propan-1-ol is a reduction in the replication of the HBV, leading to a decrease in the viral load. This can help to alleviate the symptoms of HBV infection and slow the progression of the disease .

属性

IUPAC Name |

2-methyl-3-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKWBYNFHMOXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-p-tolyl-propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B3079056.png)

![spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione](/img/structure/B3079073.png)

![Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3079081.png)

![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)